3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenylsulfonyl group and a 1,2,4-oxadiazole moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine to form the sulfonylated pyrrolidine intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole
Uniqueness
What sets 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-9-6-11(14)2-3-12(9)21(18,19)17-5-4-10(7-17)13-15-8-20-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEKATPJLMIQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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